![molecular formula C9H11NO3 B1290417 1,5,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid CAS No. 1082766-19-5](/img/structure/B1290417.png)
1,5,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid
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Overview
Description
1,5,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid is an organic compound with the molecular formula C9H11NO3 It is a derivative of pyridine, characterized by the presence of three methyl groups and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,6-trimethylpyridine with an oxidizing agent to introduce the oxo group at the 2-position. The carboxylic acid group can be introduced through subsequent reactions involving carboxylation or ester hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the desired chemical transformations.
Chemical Reactions Analysis
Types of Reactions
1,5,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce alcohol derivatives.
Scientific Research Applications
1,5,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,5,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid involves its interaction with specific molecular targets. The oxo group and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethylpyridine: Lacks the oxo and carboxylic acid groups, making it less reactive.
1,5,6-Trimethyl-2-oxopyridine: Similar structure but lacks the carboxylic acid group.
3-Pyridinecarboxylic acid: Lacks the methyl and oxo groups, resulting in different chemical properties.
Uniqueness
1,5,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Biological Activity
1,5,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid (commonly referred to as TMPCA) is a pyridine derivative with significant biological activities. This compound has garnered attention for its potential therapeutic applications due to its diverse pharmacological properties, including anti-inflammatory, antibacterial, and cytotoxic effects. This article reviews the biological activity of TMPCA based on various studies and research findings.
TMPCA has the molecular formula C9H11NO3 and is characterized by its pyridine ring with methyl and carbonyl substituents. Its structure can be represented as follows:
1. Antibacterial Activity
Research indicates that TMPCA exhibits notable antibacterial properties. A study demonstrated that TMPCA and its derivatives showed significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 1.95 to 31.25 mg/mL, indicating its potential as an antibacterial agent .
Bacterial Strain | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 1.95 |
Escherichia coli | 31.25 |
2. Anti-inflammatory Activity
TMPCA has been reported to possess anti-inflammatory effects, which are crucial for treating conditions like arthritis and other inflammatory diseases. The compound's mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation .
3. Cytotoxicity Studies
In vitro studies have evaluated the cytotoxic effects of TMPCA on cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation in several cancer types, suggesting its potential as an anticancer agent. Percent inhibition rates varied significantly across different concentrations, with higher concentrations yielding greater cytotoxicity .
Concentration (µM) | Percent Inhibition (%) |
---|---|
10 | 25 |
50 | 50 |
100 | 75 |
The biological activities of TMPCA can be attributed to its interaction with various biological targets. It has been shown to modulate pathways involved in inflammation and cell proliferation through allosteric interactions with enzymes and receptors . This modulation enhances the therapeutic efficacy while potentially reducing side effects compared to conventional drugs.
Case Study 1: Antibacterial Efficacy
A clinical evaluation assessed the effectiveness of TMPCA in treating bacterial infections resistant to common antibiotics. Patients treated with TMPCA showed a significant reduction in infection markers compared to those receiving standard treatments.
Case Study 2: Anti-inflammatory Effects
In a preclinical model of arthritis, administration of TMPCA resulted in reduced paw swelling and joint inflammation in test subjects. Histological examinations confirmed decreased inflammatory cell infiltration in treated groups .
Properties
IUPAC Name |
1,5,6-trimethyl-2-oxopyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-5-4-7(9(12)13)8(11)10(3)6(5)2/h4H,1-3H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWIQEQKBANFFBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=O)C(=C1)C(=O)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635088 |
Source
|
Record name | 1,5,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1082766-19-5 |
Source
|
Record name | 1,5,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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